molecular formula C11H12N2O B13460211 2-Methoxy-4-methylquinolin-6-amine

2-Methoxy-4-methylquinolin-6-amine

Cat. No.: B13460211
M. Wt: 188.23 g/mol
InChI Key: FYLSJCHEIFEMRB-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylquinolin-6-amine is a quinoline derivative with a methoxy group at the 2-position, a methyl group at the 4-position, and an amine group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylquinolin-6-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-methoxyaniline with acrolein, followed by cyclization and methylation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

2-Methoxy-4-methylquinolin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylquinolin-6-amine involves its interaction with various molecular targets. It can inhibit enzymes or bind to specific receptors, leading to altered cellular functions. The exact pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyquinoline
  • 4-Methylquinoline
  • 6-Aminoquinoline

Uniqueness

2-Methoxy-4-methylquinolin-6-amine is unique due to the presence of all three functional groups (methoxy, methyl, and amine) on the quinoline ring. This combination of functional groups can lead to unique biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-methoxy-4-methylquinolin-6-amine

InChI

InChI=1S/C11H12N2O/c1-7-5-11(14-2)13-10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3

InChI Key

FYLSJCHEIFEMRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)N)OC

Origin of Product

United States

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